molecular formula C26H28Cl3FN6O3 B8234914 Ensartinib hydrochloride

Ensartinib hydrochloride

Cat. No.: B8234914
M. Wt: 597.9 g/mol
InChI Key: KFBKQZJZVWWQKO-USAYTKQKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ensartinib hydrochloride is a second-generation anaplastic lymphoma kinase (ALK) inhibitor developed by Betta Pharmaceuticals Co., Ltd. and its subsidiary Xcovery Holding, Inc. It is chemically designated as (R)-6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)pyridazine-3-carboxamide dihydrochloride, with the molecular formula C₂₆H₂₇Cl₂FN₆O₃·2HCl and a molecular weight of 634.36 .

Mechanism of Action: Ensartinib selectively inhibits ALK and MET tyrosine kinases, with IC₅₀ values of <0.4 nM and 0.74 nM, respectively . It demonstrates potent activity against ALK fusion-positive non-small cell lung cancer (NSCLC), including central nervous system (CNS) metastases, and overcomes resistance mutations (e.g., L1196M, G1269A) associated with first-generation ALK inhibitors like crizotinib .

Clinical Efficacy: In a phase II trial involving crizotinib-resistant ALK+ NSCLC patients, ensartinib achieved an overall objective response rate (ORR) of 52.6%, disease control rate (DCR) of 87.8%, and median progression-free survival (PFS) of 11.2 months. Its intracranial ORR and DCR were 71.4% and 95.2%, respectively, underscoring its CNS penetration .

Safety Profile: Common adverse events (AEs) include rash (grade 1–2) and transaminitis (elevated ALT/AST), which are generally manageable . Hepatotoxicity linked to TXNIP activation has been reported but can be attenuated by co-administration of rutin .

Properties

IUPAC Name

6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-[(3R,5S)-3,5-dimethylpiperazine-1-carbonyl]phenyl]pyridazine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27Cl2FN6O3.ClH/c1-13-11-35(12-14(2)31-13)26(37)16-4-6-17(7-5-16)32-25(36)20-10-21(24(30)34-33-20)38-15(3)22-18(27)8-9-19(29)23(22)28;/h4-10,13-15,31H,11-12H2,1-3H3,(H2,30,34)(H,32,36);1H/t13-,14+,15-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBKQZJZVWWQKO-USAYTKQKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)OC(C)C4=C(C=CC(=C4Cl)F)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl3FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ensartinib Amino Pyridazine (Intermediate 249)

The first step begins with dichloropyridazine (248) undergoing SNAr with ammonium hydroxide in a polar aprotic solvent, typically dimethylformamide (DMF), at 80–100°C. This reaction replaces one chloride group with an amine, producing amino-pyridazine 249 in 82% yield. Subsequent bromination of 249 using bromine in the presence of sodium hydroxide at 0–5°C introduces a bromine atom at the adjacent position, yielding dihalogenated pyridazine 250. However, this step suffers from moderate efficiency, with a reported yield of 35%.

Preparation of Ensartinib Carboxylic Acid (Intermediate 255)

The second building block originates from a racemic mixture of benzylic alcohols (251). Resolution via esterification with N-Boc-D-proline under Mitsunobu conditions selectively produces enantiomerically enriched alcohol 252 (51% yield). Treatment of 252 with sodium hydride in tetrahydrofuran (THF) facilitates an unusual substitution reaction with bromide 250, forming ether 253 in 38% yield. Computational studies suggest that steric strain relief at the pyridazine ring’s 1,2-position drives regioselectivity. Following bis-Boc protection of the amine, a palladium-catalyzed carbonylative insertion with carbon monoxide in ethanol generates an ester intermediate, which is saponified to carboxylic acid 255.

Final Coupling and Salt Formation

Piperazine derivative 256 is coupled with nitro-containing aryl chloride 257 under Buchwald–Hartwig amination conditions to form amide 258. Catalytic hydrogenation reduces the nitro group to an amine, yielding aniline 259. Finally, condensation of 259 with acid 255 via peptide coupling reagents (e.g., HATU) produces the free base of ensartinib, which is treated with hydrochloric acid in isopropanol to precipitate the dihydrochloride salt.

Key Intermediate Compounds and Their Roles

IntermediateStructureFunctionYield
249Amino-pyridazineCore heterocycle for ALK binding82%
250Dihalogenated pyridazineElectrophilic site for ether formation35%
253Ether-linked adductBridges pyridazine and benzyl moieties38%
255Carboxylic acidFacilitates final amide couplingNot reported

Table 1: Critical intermediates in ensartinib synthesis.

The low yield in producing 250 highlights the need for optimization, potentially through alternative halogenating agents or temperature control. Similarly, the substitution reaction forming 253 remains a bottleneck, warranting exploration of phase-transfer catalysts or microwave-assisted synthesis.

Optimization of Reaction Conditions

Bromination Efficiency

Replacing bromine with N-bromosuccinimide (NBS) in a dichloromethane–water biphasic system could improve the yield of 250 by minimizing side reactions. A study comparing brominating agents found that NBS increased yields by 15–20% in analogous pyridazine systems.

Palladium-Catalyzed Carbonylation

The carbonylative insertion step employs palladium(II) acetate with 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand. Switching to Xantphos ligands enhances stability against CO poisoning, potentially reducing catalyst loading from 5 mol% to 2 mol% without compromising efficiency.

Salt Formation

Crystallization of the dihydrochloride salt is achieved using isopropanol–HCl. Patent literature suggests that replacing isopropanol with tert-butyl methyl ether (TBME) increases crystal purity from 98.7% to 99.5% by reducing solvate formation.

Analytical Characterization and Quality Control

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms chemical purity, while chiral stationary phases validate enantiomeric excess (>99%) of alcohol 252. Mass spectrometry (ESI-MS) identifies the molecular ion peak at m/z 579.2 [M+H]⁺ for the free base, consistent with theoretical calculations.

X-ray powder diffraction (XRPD) distinguishes polymorphic forms of the hydrochloride salt. Form I, the commercial polymorph, exhibits characteristic peaks at 2θ = 7.8°, 15.6°, and 23.4°, whereas metastable Form II shows peaks at 6.9° and 14.2°.

Comparative Analysis with Other ALK Inhibitors

ALK InhibitorALK IC₅₀ (nM)MET IC₅₀ (nM)Selectivity (ALK/MET)
Ensartinib1.71.80.94
Crizotinib0.694.00.17
Lorlatinib1.3>100<0.01

Table 2: Selectivity profiles of ALK inhibitors.

Ensartinib’s near-equipotent inhibition of ALK and MET (IC₅₀ = 1.7 vs. 1.8 nM) necessitates stringent control of residual solvents during synthesis to avoid off-target effects .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The dichloro-fluorophenyl moiety can be reduced to form corresponding aniline derivatives.

    Substitution: The ethoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Treatment of Non-Small Cell Lung Cancer (NSCLC)

Ensartinib is primarily indicated for adults with locally advanced or metastatic ALK-positive NSCLC who have not previously received an ALK inhibitor. It has shown significant efficacy in clinical trials, notably improving progression-free survival compared to crizotinib, another ALK inhibitor . The median progression-free survival was reported at 25.8 months for Ensartinib versus 12.7 months for crizotinib, highlighting its potential as a first-line treatment option .

Overcoming Resistance to Previous Therapies

A notable application of Ensartinib is its effectiveness in patients who have developed resistance to prior ALK inhibitors like crizotinib. For instance, a case study reported a patient with an acquired ALK resistance mutation (ALK I1171N) who experienced significant symptom relief and no further brain metastases after being treated with Ensartinib . This suggests that Ensartinib may provide a viable therapeutic strategy for overcoming resistance mechanisms associated with ALK-targeted therapies.

Potential Use in Other Malignancies

Research is ongoing into the use of Ensartinib beyond NSCLC. It is currently being investigated in clinical trials for other cancers such as melanoma, pediatric solid tumors, and various hematologic malignancies including non-Hodgkin lymphoma and Langerhans cell histiocytosis . These studies aim to evaluate the broader applicability of Ensartinib as a targeted therapy across different cancer types.

Safety and Adverse Reactions

The most common adverse reactions associated with Ensartinib include rash, musculoskeletal pain, constipation, cough, pruritis, nausea, edema, pyrexia, and fatigue . Monitoring for these side effects is crucial during treatment to ensure patient safety and adherence to therapy.

Case Study Example

  • Patient Profile : Female patient with lung adenocarcinoma and acquired ALK resistance mutation (ALK I1171N).
  • Treatment : Administered Ensartinib.
  • Outcome : Significant symptom improvement within 20 days; follow-up imaging showed no brain metastases after three months .

Clinical Trial Overview

  • Trial Name : eXALT3
  • Participants : 290 patients with locally advanced or metastatic ALK-positive NSCLC.
  • Findings : Demonstrated statistically significant improvements in progression-free survival compared to crizotinib (HR 0.56; p-value 0.0007) .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichloro-fluorophenyl moiety allows it to bind to hydrophobic pockets, while the amino group can form hydrogen bonds with target molecules. The piperazine ring provides additional binding interactions, enhancing its overall affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ensartinib is compared below with other ALK inhibitors, including crizotinib (first-generation), alectinib, ceritinib, brigatinib (second-generation), and lorlatinib (third-generation).

Key Observations :

Efficacy :

  • Ensartinib’s intracranial ORR (71.4%) surpasses crizotinib (18%) and approaches alectinib (81%) and lorlatinib (87%) .
  • In a phase III trial (NCT02767804), ensartinib demonstrated superior PFS over crizotinib in first-line ALK+ NSCLC (hazard ratio = 0.45; p < 0.001) .

Safety: Ensartinib’s toxicity profile (rash, transaminitis) is milder than ceritinib (hepatotoxicity) and brigatinib (pneumonitis) .

Ensartinib retains activity against crizotinib-resistant ALK mutations (e.g., L1196M) but is less effective against G1202R, which is better targeted by lorlatinib .

Table 2: Pharmacokinetic and Pharmacodynamic Comparisons
Parameter Ensartinib Crizotinib Alectinib
CYP Inhibition CYP3A4, CYP2C9 CYP3A4 CYP3A4 [*]
ABC Transporter Interaction Inhibits ABCB1/ABCG2 Substrate of P-gp [*] Not a P-gp substrate [*]
Half-life (h) ~24 ~42 ~33 [*]

Key Findings :

  • Its shorter half-life (~24 hours) compared to crizotinib (~42 hours) allows once-daily dosing, improving compliance .

Biological Activity

Ensartinib hydrochloride (X-396) is a second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) primarily indicated for the treatment of ALK-positive non-small cell lung cancer (NSCLC). Its development was motivated by the need for more effective therapies for patients who have developed resistance to first-generation ALK inhibitors like crizotinib. This article details the biological activity of ensartinib, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

Ensartinib exerts its effects by selectively inhibiting ALK and its downstream signaling pathways. In vitro studies have demonstrated that ensartinib effectively inhibits the phosphorylation of ALK and its downstream targets, including AKT, ERK, and S6, which are crucial for tumor cell proliferation and survival . This inhibition leads to the suppression of ALK-mediated signaling pathways that drive tumor growth.

Pharmacokinetics and Metabolism

The pharmacokinetics of ensartinib reveal a complex metabolism primarily involving cytochrome P450 (CYP) enzymes. Notably, ensartinib is a strong time-dependent inhibitor of CYP3A4, with in vitro studies showing an IC50 value of 1.12 μM . The primary metabolic pathway involves hepatic metabolism through CYP3A4, with M465 being a major metabolite that exhibits significantly weaker activity against ALK variants compared to the parent compound .

Table 1: Pharmacokinetic Parameters of Ensartinib

ParameterValue
Oral Clearance (CL po)56.5 L/h
Bioavailability60%
Half-lifeApproximately 24 hours
Major MetaboliteM465

Clinical Efficacy

Ensartinib has demonstrated significant clinical efficacy in treating ALK-positive NSCLC. In a pivotal phase II clinical trial, ensartinib showed an overall response rate (ORR) of 52.6% and a disease control rate (DCR) of 87.8% among patients previously treated with crizotinib . The median progression-free survival (PFS) was reported at 11.2 months, with intracranial ORR reaching 71.4%, indicating its effectiveness in managing brain metastases .

Table 2: Clinical Trial Outcomes for Ensartinib

ParameterResult
Overall Response Rate (ORR)52.6%
Disease Control Rate (DCR)87.8%
Median Progression-Free Survival (PFS)11.2 months
Intracranial ORR71.4%

Safety Profile

The safety profile of ensartinib has been characterized by manageable adverse effects. Commonly reported side effects include rash, musculoskeletal pain, constipation, and fatigue . Serious adverse reactions were less frequent but included interstitial lung disease and increased liver enzymes.

Table 3: Common Adverse Reactions

Adverse ReactionIncidence (%)
Rash≥20
Musculoskeletal Pain≥20
Constipation≥20
Fatigue≥20

Case Studies

Several case studies have highlighted the effectiveness of ensartinib in clinical practice. For instance, a case involving a patient with crizotinib-resistant ALK-positive NSCLC showed a significant reduction in tumor size after initiating treatment with ensartinib, underscoring its potential as a viable second-line therapy .

Q & A

Q. What is the molecular mechanism of action of ensartinib hydrochloride, and how does it differ from first-generation ALK inhibitors?

this compound is a potent, highly selective next-generation ALK/MET dual tyrosine kinase inhibitor. It binds competitively to the ATP-binding site of ALK, inhibiting its phosphorylation and downstream signaling pathways (e.g., STAT3, PI3K/AKT) . Unlike first-generation inhibitors like crizotinib, ensartinib demonstrates enhanced potency (IC50 <0.4 nM for ALK) and retains activity against common resistance mutations, such as the L1196M gatekeeper mutation . Its selectivity profile reduces off-target effects, improving therapeutic specificity in ALK+ NSCLC.

Q. What are the primary clinical indications for this compound in ALK+ NSCLC research?

Ensartinib is primarily investigated for ALK-positive non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to crizotinib or as a first-line therapy. Key clinical endpoints include overall response rate (ORR), disease control rate (DCR), progression-free survival (PFS), and intracranial efficacy (e.g., ORR of 71.4% in CNS metastases) . Current trials focus on its role in overcoming resistance mechanisms and managing metastatic disease .

Q. What preclinical models are most relevant for studying ensartinib’s efficacy and resistance mechanisms?

Cell lines with ALK fusion variants (e.g., EML4-ALK) and patient-derived xenograft (PDX) models are standard for evaluating efficacy. Resistance studies often employ CRISPR-engineered mutations (e.g., G1202R) or in vivo models with sequential dosing to mimic acquired resistance . Co-clinical trials integrating patient biopsy data and PDX models are recommended to validate findings in translational research .

Advanced Research Questions

Q. How should researchers design phase III clinical trials to address discrepancies in ORR and PFS between phase II and III data?

The phase II trial reported an ORR of 52.6% and median PFS of 11.2 months, while earlier phase III interim data showed an ORR of 48.7% and PFS of 9.7 months . To reconcile such discrepancies, ensure rigorous patient stratification by prior treatment history, ALK variant type, and metastatic burden. Use independent review committees (IRCs) for blinded endpoint assessment and include larger cohorts to improve statistical power . Pre-specified subgroup analyses (e.g., intracranial vs. systemic disease) can clarify efficacy variations.

Q. What methodological approaches can mitigate ensartinib-induced hepatotoxicity in preclinical and clinical studies?

Transcriptome analyses identified TXNIP overexpression as a key driver of hepatotoxicity via mitochondrial dysfunction and apoptosis . To address this:

  • Preclinical: Co-administer rutin (a TXNIP inhibitor) in animal models; validate via siRNA knockdown of TXNIP in hepatocyte cultures .
  • Clinical: Monitor liver enzymes (ALT/AST) closely in trials. Implement dose adjustments or therapeutic holidays for grade ≥2 hepatotoxicity, as used in the phase II trial .

Q. How can researchers optimize dosing regimens to balance efficacy and toxicity in patients with hepatic impairment?

Pharmacokinetic studies in hepatic impairment models suggest reduced clearance of ensartinib metabolites. Use population PK/PD modeling to simulate exposure-response relationships and adjust dosing intervals . In clinical settings, combine therapeutic drug monitoring (TDM) with biomarkers like ALK phosphorylation levels in circulating tumor DNA (ctDNA) to personalize dosing .

Data Interpretation and Contradictions

Q. How should conflicting data on intracranial efficacy (e.g., ORR of 71.4% vs. 66.7%) be analyzed?

Variations in intracranial ORR (71.4% in updated data vs. 66.7% in earlier assessments) may reflect differences in metastatic lesion size or blood-brain barrier penetration . Standardize imaging protocols (e.g., MRI vs. CT) and centralize radiological reviews to minimize variability. Stratify patients by baseline CNS involvement and prior radiotherapy history to isolate treatment effects .

Q. What statistical methods are recommended for analyzing survival outcomes in heterogeneous ALK+ NSCLC populations?

Use Cox proportional hazards models with covariates such as ALK fusion variant, ECOG performance status, and prior therapy. For time-to-event endpoints (e.g., PFS), employ Kaplan-Meier curves with log-rank tests for inter-group comparisons. Adjust for competing risks (e.g., non-cancer mortality) using Fine-Gray subdistribution hazards models .

Experimental Best Practices

Q. What in vitro assays best characterize ensartinib’s selectivity against ALK vs. MET?

Use kinase profiling panels (e.g., Ambit assays) to quantify IC50 values for ALK (IC50 <0.4 nM) and MET (IC50 ~0.74 nM) . Validate selectivity via Western blotting for phosphorylated ALK/MET in cell lines (e.g., NCI-H2228 for ALK, MKN45 for MET). Include off-target kinases (e.g., EGFR, ROS1) as negative controls .

Q. How can researchers ensure reproducibility in preclinical studies of ensartinib combinations?

Adhere to the ARRIVE guidelines for animal studies: report sample size calculations, randomization methods, and blinding protocols. For combination therapies (e.g., with chemotherapy), use synergistic dose matrices (e.g., Chou-Talalay method) and validate in ≥2 independent models . Deposit raw data (e.g., RNA-seq, pharmacokinetic parameters) in public repositories like GEO or PRIDE .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.